2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile
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Overview
Description
2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a brominated hydroxybenzylidene group and a diphenyl group, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 4,5-diphenylfuran-3-carbonitrile in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.
Reduction: Formation of 2-((5-bromo-2-hydroxybenzyl)-amino)-4,5-diphenyl-furan-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile involves its interaction with specific molecular targets. The compound’s brominated hydroxybenzylidene group can form hydrogen bonds with biological molecules, while the furan ring and diphenyl groups contribute to its overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzylidene derivatives: These compounds share the brominated hydroxybenzylidene group and exhibit similar chemical reactivity.
Diphenylfuran derivatives: Compounds with a diphenylfuran core structure, which may have comparable electronic properties.
Uniqueness
2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H15BrN2O2 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H15BrN2O2/c25-19-11-12-21(28)18(13-19)15-27-24-20(14-26)22(16-7-3-1-4-8-16)23(29-24)17-9-5-2-6-10-17/h1-13,15,28H/b27-15+ |
InChI Key |
DGXDMOMSKOTVMF-JFLMPSFJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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